N-Acetylornithine-d2
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Overview
Description
N-Acetylornithine-d2 is a deuterated form of N-Acetylornithine, a non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of arginine and polyamines, which are crucial for various biological processes. The deuterated form, this compound, is often used in research to study metabolic pathways and enzyme mechanisms due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylornithine can be synthesized from L-ornithine and 4-nitrophenyl acetate. The process involves dissolving L-ornithine monohydrochloride in water, adjusting the pH to 11 with sodium hydroxide, and then adding 4-nitrophenyl acetate. The mixture is stirred to produce N-Acetylornithine .
Industrial Production Methods
Industrial production methods for N-Acetylornithine-d2 are not well-documented in the literature. the synthesis typically involves similar steps as the laboratory preparation, with additional purification and quality control measures to ensure the deuterium labeling is consistent and the product is of high purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetylornithine-d2 undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of N-Acetylornithine into ornithine and acetic acid.
Aminotransferase Reactions: N-Acetylornithine aminotransferase catalyzes the reversible conversion of N-Acetylornithine to N-Acetylglutamate-5-semialdehyde.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an enzyme such as N-Acetylornithine deacetylase.
Aminotransferase Reactions: Requires pyridoxal phosphate (PLP) as a cofactor.
Major Products Formed
Hydrolysis: Produces ornithine and acetic acid.
Aminotransferase Reactions: Produces N-Acetylglutamate-5-semialdehyde.
Scientific Research Applications
N-Acetylornithine-d2 is used in various scientific research applications, including:
Metabolic Pathway Studies: Used to trace and study the arginine biosynthesis pathway.
Enzyme Mechanism Studies: Helps in understanding the catalytic mechanisms of enzymes like N-Acetylornithine aminotransferase.
Medical Research: Investigated for its role in renal function and its potential implications in chronic kidney disease.
Plant Biology: Studied for its role in plant defense mechanisms and response to stress.
Mechanism of Action
N-Acetylornithine-d2 exerts its effects primarily through its role in the arginine biosynthesis pathway. It is converted to N-Acetylglutamate-5-semialdehyde by N-Acetylornithine aminotransferase, with pyridoxal phosphate as a cofactor . This conversion is a key step in the production of arginine, which is essential for protein synthesis and other metabolic functions.
Comparison with Similar Compounds
Similar Compounds
N-Acetylglutamate: Another intermediate in the arginine biosynthesis pathway.
N-Acetylserine: Involved in cysteine biosynthesis.
N-Acetyl-L-phenylalanine: A derivative of phenylalanine.
Uniqueness
N-Acetylornithine-d2 is unique due to its deuterium labeling, which makes it particularly useful for tracing metabolic pathways and studying enzyme mechanisms. The stable isotope labeling provides a distinct advantage in research applications, allowing for more precise and accurate measurements.
Properties
Molecular Formula |
C7H14N2O3 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2S)-2-acetamido-5-amino-5,5-dideuteriopentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1/i4D2 |
InChI Key |
JRLGPAXAGHMNOL-JRHBLRTESA-N |
Isomeric SMILES |
[2H]C([2H])(CC[C@@H](C(=O)O)NC(=O)C)N |
Canonical SMILES |
CC(=O)NC(CCCN)C(=O)O |
Origin of Product |
United States |
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